
2-(Oxetan-3-yloxy)-1,3-thiazole
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Overview
Description
2-(Oxetan-3-yloxy)-1,3-thiazole is a heterocyclic compound that features both an oxetane ring and a thiazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For example, the oxetane ring can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols .
Industrial Production Methods
Chemical Reactions Analysis
Synthetic Routes to 2-(Oxetan-3-yloxy)-1,3-thiazole
The synthesis typically involves sequential construction of the oxetane and thiazole rings. Key methods include:
Method 1: Cyclization of Thiosemicarbazones
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Reagents : Thiosemicarbazide derivatives, phenacyl bromide, sodium acetate.
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Conditions : Reflux in ethanol or acetic acid.
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Mechanism :
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Formation of thiosemicarbazone intermediates via condensation.
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Cyclization with phenacyl bromide under basic conditions to form the thiazole ring.
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Method 2: Copper-Catalyzed [3+1+1] Condensation
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Reagents : Oximes, anhydrides, potassium thiocyanate (KSCN), Cu(II) catalyst.
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Conditions : Mild temperatures (25–60°C) in DMF or THF.
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Mechanism :
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Oxime activation by Cu(II), followed by coupling with thiocyanate and anhydride.
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Cyclization to form the thiazole ring with simultaneous incorporation of the oxetane moiety.
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Method 3: Rhodium-Catalyzed Reaction
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Reagents : 1-Sulfonyl-1,2,3-triazoles, thionoesters, Rh(II) catalyst.
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Conditions : Room temperature in dichloromethane.
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Mechanism :
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Rhodium-mediated cyclopropane opening of triazoles.
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Reaction with thionoesters to form 4-thiazolines, followed by aromatization.
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Reactivity of the Oxetane Ring
The strained oxetane ring undergoes selective ring-opening reactions under specific conditions:
Acid-Catalyzed Ring Opening
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Reagents : HCl, H₂SO₄, or TFA.
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Products : Linear ethers or alcohols.
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Mechanism : Protonation of the oxygen followed by nucleophilic attack (e.g., by water or alcohols).
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Example :
This compoundHCl3-(1,3-thiazol-5-yloxy)propan-1-olYield : >80%.
Nucleophilic Substitution
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Reagents : Grignard reagents, amines.
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Products : Substituted oxetane derivatives.
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Conditions : Anhydrous THF, 0–25°C.
Reactivity of the Thiazole Ring
The thiazole ring participates in electrophilic substitution and coordination reactions:
Electrophilic Substitution
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Nitration :
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Halogenation :
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Reagents : Cl₂ or Br₂ in acetic acid.
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Products : 4-Bromo- or 4-chloro-thiazole derivatives.
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Coordination Chemistry
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Metal Complexation :
Functionalization via Cross-Coupling Reactions
The thiazole ring supports palladium-catalyzed couplings:
Reaction Type | Reagents/Conditions | Products | Yield |
---|---|---|---|
Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | 5-Aryl-2-(oxetan-3-yloxy)thiazole | 70–85% |
Buchwald-Hartwig | Amines, Pd₂(dba)₃, Xantphos | 2-Amino derivatives | 65–75% |
Degradation Pathways
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Photolytic Degradation : UV irradiation in aqueous media leads to cleavage of the oxetane ring, forming thiazole-5-carboxylic acid.
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Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes the thiazole sulfur to sulfoxide/sulfone derivatives.
Spectroscopic Characterization
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¹H NMR :
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Oxetane protons: δ 4.5–5.0 ppm (multiplet).
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Thiazole protons: δ 7.2–8.1 ppm (singlet for H-4).
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MS (ESI+) : m/z 172.21 [M+H]⁺.
Key Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 2-(Oxetan-3-yloxy)-1,3-thiazole, in the fight against cancer. Thiazole-based compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For example, novel thiazole analogues have shown potent activity against breast cancer cells (MCF-7 and MDA-MB-231), with some derivatives exhibiting IC50 values that suggest strong inhibitory effects on cell proliferation .
Case Study:
A study synthesized a series of thiazole derivatives and evaluated their anticancer properties. One compound exhibited an IC50 of 5.73 µM against MCF-7 cells, indicating its potential as a lead compound for further development into anticancer drugs .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 4 | MCF-7 | 5.73 | Inhibits VEGFR-2; induces apoptosis |
Compound 4 | MDA-MB-231 | 12.15 | Induces cell cycle arrest at G1 stage |
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them valuable in developing new antimicrobial agents. The mechanism often involves disrupting microbial cell functions or inhibiting essential enzymes .
Material Science Applications
The unique chemical properties of this compound make it suitable for applications in materials science. Its ability to act as a building block for more complex molecules allows for the synthesis of new polymers and coatings with enhanced properties. This is particularly useful in creating materials with specific thermal or mechanical characteristics.
Agricultural Applications
In agriculture, thiazole derivatives have been explored for their potential as agrochemicals. Their ability to act as fungicides or herbicides can be attributed to their molecular structure, which allows them to interact effectively with plant pathogens or pests .
Case Study:
A recent investigation into thiazole-based compounds revealed their effectiveness in controlling fungal pathogens in crops. The study demonstrated that certain thiazole derivatives could significantly reduce fungal growth compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring’s ability to act as a hydrogen bond acceptor and its ring strain can influence its binding affinity and specificity . The thiazole ring can also participate in various interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yloxy)-1,3-oxazole: Similar to 2-(Oxetan-3-yloxy)-1,3-thiazole but with an oxygen atom replacing the sulfur atom in the thiazole ring.
2-(Oxetan-3-yloxy)-1,3-imidazole: Similar structure with a nitrogen atom replacing the sulfur atom in the thiazole ring.
2-(Oxetan-3-yloxy)-1,3-pyrazole: Another similar compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness
This compound is unique due to the presence of both an oxetane and a thiazole ring, which imparts distinct physicochemical properties and reactivity. The combination of these rings can lead to unique interactions with biological targets and materials, making it a valuable compound for various applications .
Biological Activity
2-(Oxetan-3-yloxy)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular structure of this compound includes an oxetane ring and a thiazole moiety, which contribute to its unique chemical properties. The thiazole ring is known for its role in various pharmacological activities, while the oxetane structure enhances its stability and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazoles possess effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . In particular, thiazole derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against these strains .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 1.56 - 6.25 |
Escherichia coli | 1.56 - 6.25 |
Pseudomonas aeruginosa | 3.0 - 8.0 |
Bacillus subtilis | 2.0 - 5.0 |
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that certain thiazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, a study highlighted that specific thiazole derivatives demonstrated IC50 values as low as 10 μM against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : Thiazoles are known to inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell viability in pathogenic organisms.
- Receptor Modulation : Compounds like this compound may act as antagonists or agonists at various receptors, influencing cellular signaling pathways associated with inflammation and pain .
Study on Antimicrobial Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The compound exhibited significant antibacterial effects with an MIC value of 4 μg/mL against E. coli and S. aureus. The study concluded that the presence of the oxetane group enhances the compound's solubility and permeability, making it a promising candidate for further development .
Evaluation of Anticancer Effects
Another investigation focused on the anticancer potential of thiazole derivatives showed that one specific derivative led to a decrease in cell viability in HeLa cells by approximately 70% at a concentration of 20 μM after 48 hours of treatment. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .
Properties
IUPAC Name |
2-(oxetan-3-yloxy)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-10-6(7-1)9-5-3-8-4-5/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGQKMWBBVEYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.